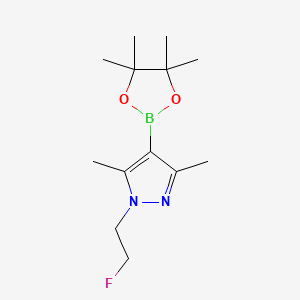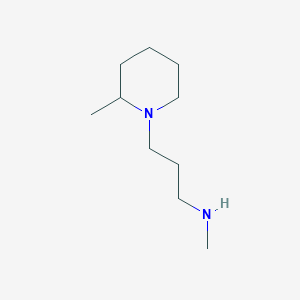![molecular formula C20H25Cl2N5O4 B13495999 5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a piperidine ring, all connected to an isoindole-dione core. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
The synthesis of 5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. Common reagents include azetidine derivatives and cyclization agents.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of a suitable diamine with a dihaloalkane under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is formed by the reduction of a suitable precursor, often using hydrogenation or other reducing agents.
Coupling Reactions: The azetidine, piperazine, and piperidine rings are then coupled to the isoindole-dione core through a series of condensation reactions, often involving amide bond formation.
Final Purification: The final compound is purified using techniques such as recrystallization, chromatography, or other suitable methods to obtain the dihydrochloride salt.
Análisis De Reacciones Químicas
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water or ammonia.
Aplicaciones Científicas De Investigación
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Interacting with Receptors: The compound can bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.
Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride can be compared with similar compounds, such as:
1-(piperidin-4-yl)azetidin-3-yl)methanol hydrochloride: This compound shares the azetidine and piperidine rings but lacks the isoindole-dione core.
1-(3,3-dimethylpiperidin-4-yl)azetidin-3-ol: This compound has a similar structure but includes a dimethyl-substituted piperidine ring.
2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride: This compound includes a pyrimidine ring instead of the isoindole-dione core.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical synthesis and biological studies.
Propiedades
Fórmula molecular |
C20H25Cl2N5O4 |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C20H23N5O4.2ClH/c26-17-4-3-16(18(27)22-17)25-19(28)14-2-1-12(9-15(14)20(25)29)23-5-7-24(8-6-23)13-10-21-11-13;;/h1-2,9,13,16,21H,3-8,10-11H2,(H,22,26,27);2*1H |
Clave InChI |
PLXHTUGKACQZAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CNC5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


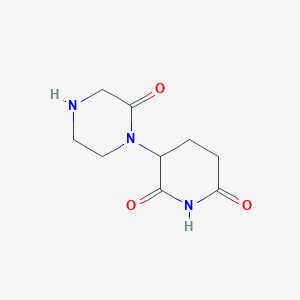
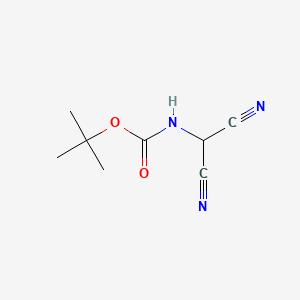

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
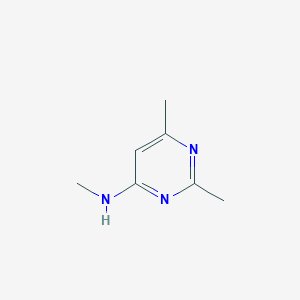

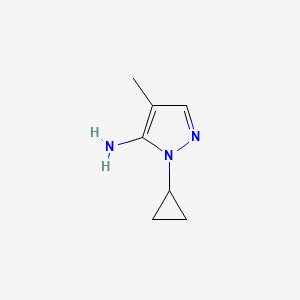
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
